
5-Chloro-3-methoxybenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-3-methoxybenzofuran-2-carboxylic acid is an organic compound with the molecular formula C10H7ClO4. It is a derivative of benzofuran, a heterocyclic aromatic compound known for its diverse biological and pharmacological activities . This compound is characterized by the presence of a chloro group at the 5-position, a methoxy group at the 3-position, and a carboxylic acid group at the 2-position of the benzofuran ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-methoxybenzofuran-2-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxybenzaldehyde and methoxyacetic acid.
Formation of Benzofuran Ring: The benzofuran ring is formed through a cyclization reaction, often involving the use of a Lewis acid catalyst.
Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, typically using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are essential to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3-methoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
5-Chloro-3-methoxybenzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-3-methoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxybenzofuran-3-carboxylic acid
- 5-Chloro-3-ethoxybenzofuran-2-carboxylic acid
- 5-Bromo-3-methoxybenzofuran-2-carboxylic acid
Uniqueness
Compared to similar compounds, 5-Chloro-3-methoxybenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H7ClO4 |
|---|---|
Molecular Weight |
226.61 g/mol |
IUPAC Name |
5-chloro-3-methoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C10H7ClO4/c1-14-8-6-4-5(11)2-3-7(6)15-9(8)10(12)13/h2-4H,1H3,(H,12,13) |
InChI Key |
IVGCNVQIQYQYKK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(OC2=C1C=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



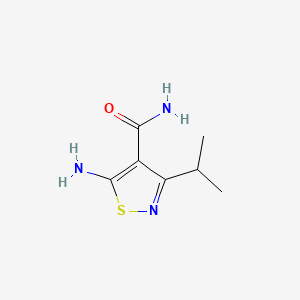
![3-Chloro-N-(2-chloro-5-(trifluoromethyl)phenyl)-6-methylbenzo[b]thiophene-2-carboxamide](/img/structure/B11769690.png)

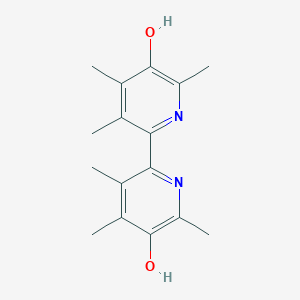
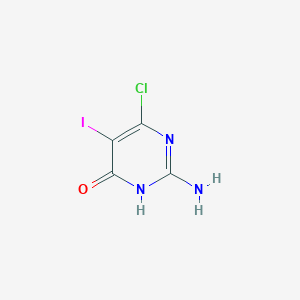
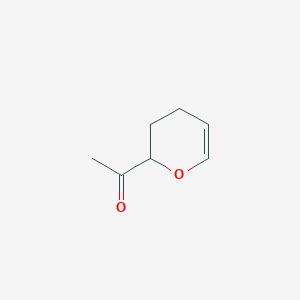
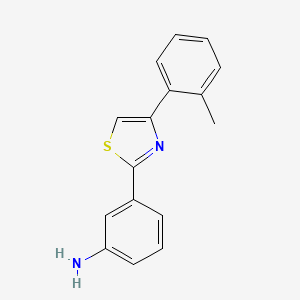
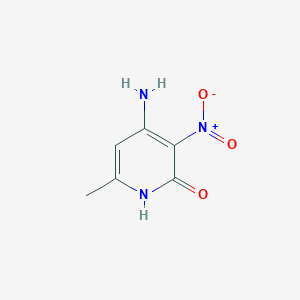

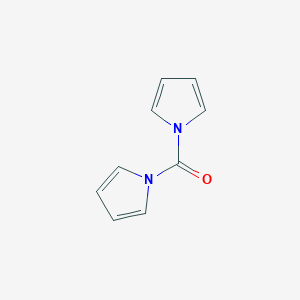
![1,2,4-Trimethyl-2,5-diazabicyclo[2.2.2]octane-3,6-dione](/img/structure/B11769728.png)
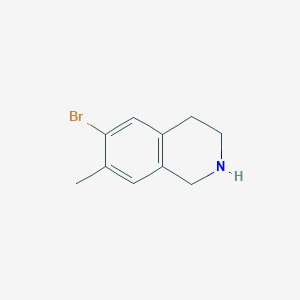
![Ethyl 2-(2-((3-cyano-4,6-dimethylpyridin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B11769746.png)
